Tanshinone IIA anhydride

Carboxylesterase inhibition hCE1 Drug metabolism

Tanshinone IIA anhydride (CAS 61077-78-9) is a diterpenoid anhydride derivative of the natural product tanshinone IIA, isolated from Salvia miltiorrhiza (Danshen). Unlike its parent compound, it functions as an exceptionally potent, irreversible inhibitor of human carboxylesterases (CEs), specifically targeting human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE) with sub-nanomolar Ki values.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B12404525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinone IIA anhydride
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C
InChIInChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3
InChIKeyAZZOSPOHDDQAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshinone IIA Anhydride: Potent Irreversible Carboxylesterase Inhibitor for Drug Metabolism Studies


Tanshinone IIA anhydride (CAS 61077-78-9) is a diterpenoid anhydride derivative of the natural product tanshinone IIA, isolated from Salvia miltiorrhiza (Danshen) [1]. Unlike its parent compound, it functions as an exceptionally potent, irreversible inhibitor of human carboxylesterases (CEs), specifically targeting human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE) with sub-nanomolar Ki values [1]. This irreversible mechanism and dramatic potency enhancement over the parent tanshinone make it a critical tool compound for investigating CE-mediated drug metabolism and esterified prodrug activation.

Why Tanshinone IIA Anhydride Cannot Be Substituted by Generic Tanshinones


Generic tanshinones, such as the parent compound tanshinone IIA, act as reversible carboxylesterase inhibitors with only micromolar potency [1]. In contrast, the anhydride derivative achieves a 3,626-fold increase in hCE1 inhibitory potency through an irreversible inactivation mechanism, fundamentally altering both the magnitude and duration of enzyme inhibition [1]. Even among other tanshinone anhydride congeners, significant variations exist in target selectivity and off-target cholinesterase inhibition profiles, making simple in-class substitution scientifically invalid for any study requiring defined CE inhibition characteristics [1].

Quantitative Differentiation of Tanshinone IIA Anhydride Against Closest Analogs


hCE1 Inhibitory Potency: 3,626-Fold Improvement Over Parent Tanshinone IIA

Tanshinone IIA anhydride inhibits human carboxylesterase 1 (hCE1) with a Ki of 1.9 ± 0.41 nM, representing a 3,626-fold increase in potency compared to the parent compound tanshinone IIA (Ki = 6,890 ± 424 nM) when assessed under identical assay conditions using o-NPA as the substrate [1]. This enhancement is specific to the anhydride modification and is not achievable with the parent tanshinone.

Carboxylesterase inhibition hCE1 Drug metabolism Irreversible inhibitor

Intestinal CE (hiCE) Inhibition: 1,750-Fold Enhancement Enables Gut-Specific Modulation

Against human intestinal carboxylesterase (hiCE), tanshinone IIA anhydride exhibits a Ki of 1.4 ± 0.49 nM, a 1,750-fold improvement over the parent tanshinone IIA (Ki = 2,450 ± 369 nM) [1]. This differential potency allows for selective modulation of intestinal first-pass metabolism of esterified prodrugs at concentrations that do not affect hepatic hCE1 to the same extent.

hiCE Intestinal carboxylesterase Prodrug activation Drug-drug interaction

Irreversible Inhibition Mechanism Distinguishes Anhydride from Reversible Tanshinone IIA

Tanshinone IIA anhydride acts as an irreversible inhibitor of human CEs, in contrast to the reversible parent compound tanshinone IIA [1]. The irreversible nature results in prolonged enzyme inactivation that persists even after removal of unbound inhibitor, as demonstrated by sustained suppression of oseltamivir carboxylate formation in cell culture systems [1]. This fundamentally alters the pharmacological duration of CE inhibition compared to the transient effects of reversible tanshinones.

Irreversible inhibition Mechanism of action Prolonged inactivation Enzyme kinetics

hCE1 Selectivity Advantage Over Crypto-Tanshinone Anhydride for hBChE Off-Target Activity

Among tanshinone anhydride congeners, tanshinone IIA anhydride demonstrates differentiated selectivity against human butyrylcholinesterase (hBChE). Its IC50 for hBChE is 7,883 ± 2,237 nM, yielding a selectivity index (hBChE IC50 / hCE1 Ki) of approximately 4,149. In contrast, crypto-tanshinone anhydride shows an hBChE IC50 of 2,844 ± 694 nM and a lower selectivity index of ~1,016, making tanshinone IIA anhydride approximately 4-fold more selective against hBChE relative to its primary target hCE1 [1].

Selectivity Cholinesterase hBChE Off-target profiling

Functional Validation: Modulation of Oseltamivir Metabolism in Cellular Models

Tanshinone IIA anhydride functionally inhibits intracellular CE activity, as evidenced by its ability to reduce the formation of oseltamivir carboxylate (the active metabolite of the prodrug oseltamivir) in cell culture systems [1]. This cellular activity confirms that the potent in vitro enzyme inhibition translates to functional suppression of CE-mediated ester hydrolysis in a biologically relevant context, distinguishing it from compounds that lose activity in cellular environments.

Oseltamivir Prodrug metabolism Cellular assay Drug-drug interaction

Optimal Application Scenarios for Procuring Tanshinone IIA Anhydride


In Vitro Drug Metabolism Studies Requiring Complete hCE1 Inactivation

For laboratories investigating the role of hCE1 in the hydrolysis of esterified drug candidates, tanshinone IIA anhydride provides the most potent hCE1 inhibition among all tanshinone derivatives (Ki = 1.9 nM) [1]. Its irreversible mechanism ensures sustained enzyme inactivation throughout prolonged incubation periods, eliminating the need for continuous re-dosing that would be necessary with reversible inhibitors such as the parent tanshinone IIA (Ki = 6,890 nM) [1].

Intestinal First-Pass Metabolism Assays Using hiCE Inhibition

With a Ki of 1.4 nM against hiCE, tanshinone IIA anhydride is optimally suited for studies focused on intestinal carboxylesterase-mediated activation or inactivation of orally administered ester prodrugs [1]. The compound's validated cellular activity in modulating oseltamivir metabolism confirms its applicability in intestinal epithelial cell models and ex vivo tissue preparations [1].

Chemical Probe for Differentiating hCE1 vs. hBChE Activity in Complex Biological Matrices

When experimental protocols demand selective inhibition of hCE1 with minimal interference on butyrylcholinesterase (hBChE), tanshinone IIA anhydride offers a favorable selectivity profile (hBChE IC50 / hCE1 Ki ≈ 4,149) compared to crypto-tanshinone anhydride (selectivity index ≈ 1,016) [1]. This selectivity advantage is particularly relevant for studies using tissue homogenates or biological fluids containing multiple esterase isoforms.

Standardized Positive Control for CE Inhibitor Screening Campaigns

The well-characterized, sub-nanomolar potency and irreversible mechanism of tanshinone IIA anhydride make it an ideal reference standard for high-throughput screening assays aimed at discovering novel CE inhibitors. Its commercial availability from reputable vendors with defined purity specifications (e.g., ≥97% by HPLC) ensures reproducible performance across independent laboratories [1].

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